molecular formula C13H17FN2O4 B3005780 4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid CAS No. 1048006-14-9

4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid

Cat. No.: B3005780
CAS No.: 1048006-14-9
M. Wt: 284.287
InChI Key: UYAQPSPJNSSWQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Fluorophenyl)amino)-2-((3-hydroxypropyl)amino)-4-oxobutanoic acid is a useful research compound. Its molecular formula is C13H17FN2O4 and its molecular weight is 284.287. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Crystal Structure Analysis

  • Single Crystal Inspection and DFT Study : The compound was synthesized and analyzed using single crystal X-ray diffraction (SC-XRD) and Density Functional Theory (DFT) calculations. This research highlighted the compound's crystal packing, stabilized by strong hydrogen bonding, and its high stability as a crystal compound (Ashfaq et al., 2021).

Neuroprotective Potential

  • Inhibition of Kynurenine-3-Hydroxylase : A series of compounds, including variants of 4-oxobutanoic acid, were identified as potent inhibitors of the kynurenine-3-hydroxylase enzyme, suggesting potential neuroprotective applications (Drysdale et al., 2000).

Alzheimer's Disease Research

  • Fluorescent Probe for β-Amyloids : A novel derivative was synthesized as a fluorescent probe for β-amyloids, showing high binding affinities and potential for Alzheimer’s disease diagnosis (Fa et al., 2015).

Molecular Labeling in Biomedical Research

  • Conformationally Restricted 19F NMR Label : A monofluoro-substituted amino acid was developed for solid-state 19F NMR distance measurements in membrane-bound peptides, demonstrating applications in molecular labeling for biomedical research (Tkachenko et al., 2014).

Interaction Studies

  • Interaction with 2-(aminophenyl)methanol : The reaction of 4-oxobutanoic acids with 1,3-binucleophilic reagents was studied, demonstrating the potential for interaction studies and mechanistic insights in organic chemistry (Amalʼchieva et al., 2022).

Antibacterial Research

  • Synthesis of Novel Antibacterial Agents : Compounds including 4-oxobutanoic acid derivatives were synthesized and exhibited promising antibacterial activities, highlighting their potential in the development of new antibiotics (Egawa et al., 1984).

UV Protection in Human Lenses

  • Novel Metabolites in Human Lenses : The compound was identified as a novel metabolite in both normal and cataractous human lenses, suggesting a role in UV protection (Mizdrak et al., 2007).

Chemical Synthesis and Analysis

  • Complexes with Transition Metal Ions : The compound formed complexes with various metal ions, characterized by physico-chemical methods, indicating potential in material science and coordination chemistry (Ferenc et al., 2017).

  • Molecular Structure and Analysis : Extensive analysis of related compounds using techniques like FT-IR, X-ray diffraction, and DFT provided insights into the molecular structure and electronic properties, useful in materials science and drug design (Raju et al., 2015).

Properties

IUPAC Name

4-(3-fluoroanilino)-2-(3-hydroxypropylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O4/c14-9-3-1-4-10(7-9)16-12(18)8-11(13(19)20)15-5-2-6-17/h1,3-4,7,11,15,17H,2,5-6,8H2,(H,16,18)(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYAQPSPJNSSWQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CC(C(=O)O)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.